molecular formula C19H17ClN4O4S B11200555 methyl [5-amino-7-(2-chlorophenyl)-6-cyano-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

methyl [5-amino-7-(2-chlorophenyl)-6-cyano-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

Cat. No.: B11200555
M. Wt: 432.9 g/mol
InChI Key: QPPFUPGVVSZLAT-UHFFFAOYSA-N
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Description

METHYL 2-[5-AMINO-7-(2-CHLOROPHENYL)-6-CYANO-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE is a complex organic compound that belongs to the class of thiazolopyridine derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as amino, cyano, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-AMINO-7-(2-CHLOROPHENYL)-6-CYANO-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Fusing the Thiazole and Pyridine Rings: The thiazole ring is then fused to a pyridine ring through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[5-AMINO-7-(2-CHLOROPHENYL)-6-CYANO-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino, cyano, or carbamoyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

METHYL 2-[5-AMINO-7-(2-CHLOROPHENYL)-6-CYANO-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-[5-AMINO-7-(2-CHLOROPHENYL)-6-CYANO-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

METHYL 2-[5-AMINO-7-(2-CHLOROPHENYL)-6-CYANO-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE can be compared with other similar compounds, such as:

    Thiazolopyridine Derivatives: Compounds with similar thiazole and pyridine ring structures but different functional groups.

    Amino-Substituted Compounds: Molecules with amino groups attached to various heterocyclic rings.

    Cyano-Substituted Compounds: Compounds containing cyano groups attached to different aromatic or heterocyclic systems.

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

methyl 2-[5-amino-7-(2-chlorophenyl)-6-cyano-8-(methylcarbamoyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

InChI

InChI=1S/C19H17ClN4O4S/c1-23-17(26)15-14(9-5-3-4-6-11(9)20)10(8-21)16(22)24-18(27)12(29-19(15)24)7-13(25)28-2/h3-6,12,14H,7,22H2,1-2H3,(H,23,26)

InChI Key

QPPFUPGVVSZLAT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2N(C(=O)C(S2)CC(=O)OC)C(=C(C1C3=CC=CC=C3Cl)C#N)N

Origin of Product

United States

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